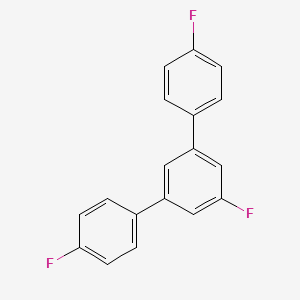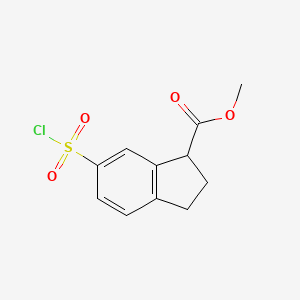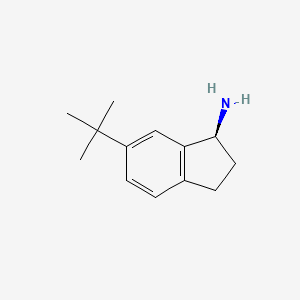
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a tert-butyl group attached to the indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane core, which can be derived from commercially available starting materials.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The amine group is introduced via reductive amination, where the ketone intermediate is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide, catalytic amounts of bismuth (III) oxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated and N-acylated derivatives.
Scientific Research Applications
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of luminescent polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity and function. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Indanamine: Lacks the tert-butyl group but shares the indane core structure.
Uniqueness
(S)-6-(tert-butyl)-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both the indane core and the tert-butyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific applications in synthesis and drug design.
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(1S)-6-tert-butyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)10-6-4-9-5-7-12(14)11(9)8-10/h4,6,8,12H,5,7,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
DMJGSGUUPYFGBN-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(CC[C@@H]2N)C=C1 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCC2N)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


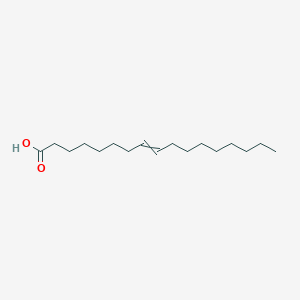
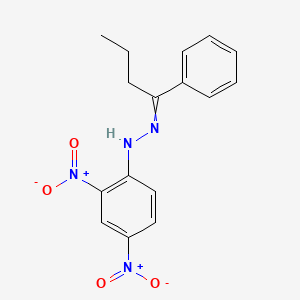


![Pyrido[2,3-b]quinoxaline](/img/structure/B14754064.png)
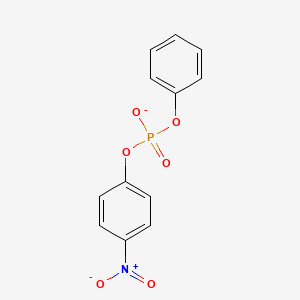
![(2S)-2-[[(2S,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B14754069.png)
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-3-yl)acetic acid](/img/structure/B14754076.png)
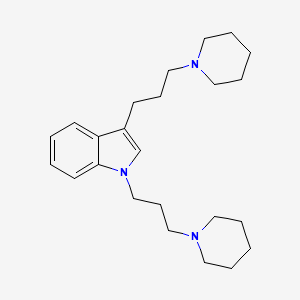
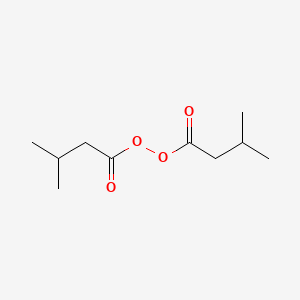
![7-Oxatricyclo[4.3.0.0~3,9~]nonane](/img/structure/B14754094.png)
